14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
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Overview
Description
14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a phenoxy group substituted with dichloro and methyl groups, and a tetraoxatetradecan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of 2,4-dichloro-5-methylphenol with a suitable alkylating agent to introduce the tetraoxatetradecan-1-ol chain. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the tetraoxatetradecan-1-ol chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichloro-5-methylphenoxy)acetic acid
- Ethyl 2-(2,4-dichloro-5-methylphenoxy)propanoate
- 4-(2-(2,4-Dichloro-5-methylphenoxy)ethyl)morpholine
Uniqueness
14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is unique due to its extended tetraoxatetradecan-1-ol chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
89636-94-2 |
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Molecular Formula |
C17H26Cl2O6 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2,4-dichloro-5-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H26Cl2O6/c1-14-12-17(16(19)13-15(14)18)25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-20/h12-13,20H,2-11H2,1H3 |
InChI Key |
YVLPQTXZSBBSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)OCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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